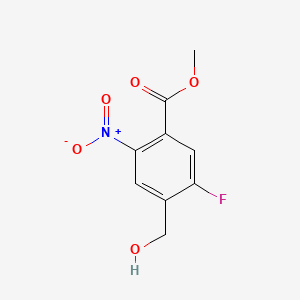
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxymethyl group, and a nitro group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the fluorine atom through a nucleophilic substitution reaction. The hydroxymethyl group is then added via a hydroxymethylation reaction. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 5-fluoro-4-carboxy-2-nitrobenzoate.
Reduction: Methyl 5-fluoro-4-(hydroxymethyl)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-fluoro-2-nitrobenzoate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 4-(hydroxymethyl)-2-nitrobenzoate: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Methyl 5-fluoro-4-(hydroxymethyl)benzoate:
Uniqueness
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8FNO5 |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-16-9(13)6-3-7(10)5(4-12)2-8(6)11(14)15/h2-3,12H,4H2,1H3 |
Clave InChI |
RLPVQHABUFCBID-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C(=C1)F)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


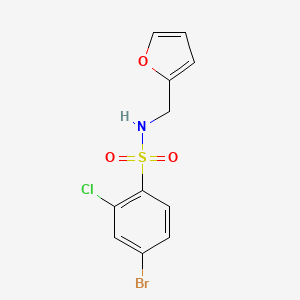
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)



![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
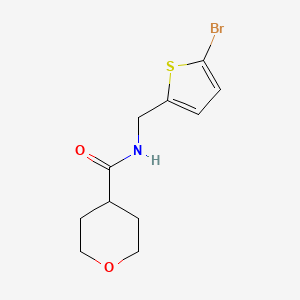
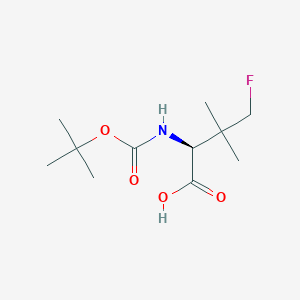

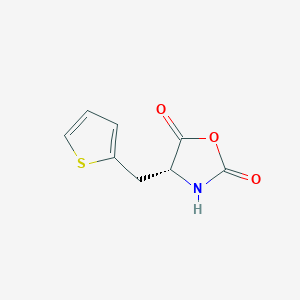
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
